molecular formula C22H20FN7O2 B2514239 (4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-53-8

(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2514239
CAS No.: 920184-53-8
M. Wt: 433.447
InChI Key: BWYJTMRYBYINMB-UHFFFAOYSA-N
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Description

The compound "(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 3-methoxyphenyl group. A piperazine ring is attached at position 7 of the heterocyclic core, with the terminal nitrogen linked to a 4-fluorophenyl methanone moiety. This structure is characteristic of kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where the triazolo-pyrimidine scaffold provides a planar aromatic system for target binding, while substituents fine-tune solubility, selectivity, and pharmacokinetics .

Key structural attributes influencing activity include:

  • Triazolo-pyrimidine core: Facilitates π-π stacking interactions with target proteins.
  • 3-Methoxyphenyl substituent: Enhances solubility via polar interactions; the methoxy group may also modulate electron density.
  • Piperazine linker: Improves conformational flexibility and solubility.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-4-2-3-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-5-7-16(23)8-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYJTMRYBYINMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. This article aims to detail its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • 4-Fluorophenyl : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.
  • Triazolopyrimidine : A heterocyclic structure known for its diverse biological activities.
  • Piperazine moiety : Often associated with psychoactive and anti-anxiety properties.

Research indicates that compounds containing triazole and piperazine structures exhibit a variety of biological activities. The mechanisms generally include:

  • Inhibition of Enzyme Activity : Many triazole derivatives act as inhibitors of enzymes involved in fungal cell wall synthesis.
  • Receptor Modulation : Piperazine derivatives often interact with neurotransmitter receptors, influencing central nervous system activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For example:

  • Minimum Inhibitory Concentration (MIC) studies show that triazole compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values for triazole derivatives ranging from 0.046 to 3.11 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (µM)Target Organism
Triazole Derivative A0.046MRSA
Triazole Derivative B0.68Vancomycin Resistant Enterococcus
Triazole Derivative C2.96Escherichia coli

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties:

  • Compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a derivative exhibited an IC50 value of 15 µM against MCF-7 cells .

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological effects:

  • Studies indicate that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin receptors .

Case Studies

  • Case Study 1 : A study involving a series of triazole derivatives showed that modifications at the phenyl group significantly affected antimicrobial potency. Specifically, electron-donating groups enhanced activity against bacterial strains .
  • Case Study 2 : Research on a piperazine-based triazole indicated promising results in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications in psychiatry .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C22H24FN5OC_{22}H_{24}FN_5O, with a molecular weight of approximately 397.4 g/mol. The presence of the triazole and piperazine rings contributes to its pharmacological versatility. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing triazole and piperazine moieties exhibit potent anticancer properties. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl groups can enhance antibacterial efficacy.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, making this compound a candidate for studying treatments for neurological disorders. Research has highlighted the potential of similar compounds in modulating neurotransmitter systems, which could lead to developments in treating conditions like anxiety and depression .

Synthesis and Evaluation

In a notable study, researchers synthesized various derivatives of triazole-piperazine compounds and evaluated their biological activities. One derivative demonstrated an IC50 value of 9.1 µg/mL against MCF-7 cells, indicating strong anticancer activity . The study emphasized the importance of substituent positions on the phenyl rings in enhancing biological activity.

Mechanistic Insights

Another investigation focused on the mechanism of action for triazole-based compounds against cancer cells. It was found that these compounds can inhibit specific enzymes involved in DNA replication and repair processes, thereby leading to increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the triazolo[4,5-d]pyrimidine core but differing in substituents.

Compound Name Triazolo Substituent Aryl Methanone Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences and Implications
Target Compound 3-(3-methoxyphenyl) 4-fluorophenyl C23H20FN7O2 449.45 Methoxy group at meta position enhances solubility; fluorine minimizes metabolic oxidation .
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 3-(4-methylphenyl) 4-(trifluoromethyl)phenyl C25H23F3N7O 494.49 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects, potentially improving membrane permeability but reducing aqueous solubility .
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 3-(4-methoxyphenyl) 2-(4-fluorophenyl)ethanone C23H22FN7O2 447.47 Ethyl linker introduces conformational flexibility, possibly altering binding kinetics or off-target interactions .
(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone 3-(3-fluorophenyl) 2-methoxyphenyl C22H20FN7O2 433.40 Ortho-methoxy group may induce steric hindrance, reducing binding affinity but improving metabolic stability .

Analysis of Substituent Effects

a) Triazolo Substituents
  • 3-Methoxyphenyl (Target Compound) : The meta-methoxy group balances hydrophilicity and electron-donating effects, favoring interactions with polar residues in binding pockets.
  • 3-Fluorophenyl () : Fluorine’s electronegativity may strengthen hydrogen bonding, while its small size minimizes steric effects.
b) Aryl Methanone Groups
  • 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity enhances target affinity and metabolic stability.
  • 4-Trifluoromethylphenyl () : The CF3 group significantly increases lipophilicity, which may improve membrane permeability but reduce solubility.

Structural Similarity Metrics

While explicit similarity coefficients (e.g., Tanimoto index) are unavailable in the evidence, graph-based comparison methods () suggest moderate similarity due to shared cores but divergent substituents. The triazolo-pyrimidine scaffold ensures a baseline similarity, while substituent variations drive differences in bioactivity .

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